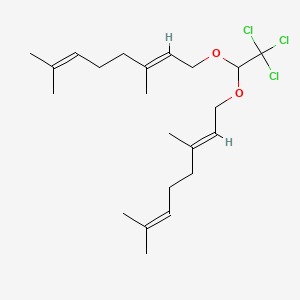
Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide is a chemical compound with the molecular formula C10-H21-N2-O.I and a molecular weight of 312.23 . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidinyl group attached to a propyl chain, which is further connected to a trimethylammonium group.
Vorbereitungsmethoden
The synthesis of Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide involves several steps. One common method includes the reaction of 3-(2-oxo-1-pyrrolidinyl)propylamine with trimethylamine in the presence of an iodide source . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide can be compared with other similar compounds, such as:
N,N,N-trimethyl-3-(2-oxopyrrolidin-1-yl)propan-1-aminium iodide: This compound shares a similar structure but may have different reactivity and applications.
(2-oxo-1-pyrrolidinyl)pyrimidines: These compounds have a pyrrolidinyl group attached to a pyrimidine ring, offering different chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
7435-93-0 |
|---|---|
Molekularformel |
C10H21IN2O |
Molekulargewicht |
312.19 g/mol |
IUPAC-Name |
trimethyl-[3-(2-oxopyrrolidin-1-yl)propyl]azanium;iodide |
InChI |
InChI=1S/C10H21N2O.HI/c1-12(2,3)9-5-8-11-7-4-6-10(11)13;/h4-9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FBMRDXBCSRQQPK-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCCN1CCCC1=O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)




![2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-](/img/structure/B13762873.png)





